molecular formula C9H17ClN2O B1442084 N,N-Diallyl-2-aminopropanamide hydrochloride CAS No. 1236266-00-4

N,N-Diallyl-2-aminopropanamide hydrochloride

Cat. No.: B1442084
CAS No.: 1236266-00-4
M. Wt: 204.7 g/mol
InChI Key: OKJHSCNLOOBULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-Diallyl-2-aminopropanamide hydrochloride” is a chemical compound with the CAS number 1236266-00-4 . It is used for pharmaceutical testing and is also known as DDAVP, a synthetic analogue of vasopressin, a hormone that regulates water balance in the body.

Scientific Research Applications

Organocatalysts Development N,N-Diallyl-2-aminopropanamide hydrochloride derivatives have been explored in the synthesis of organocatalysts. For instance, N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides, derived from the acylation of substituted 2-aminopropanamides, demonstrated enantioselective catalytic properties in aldol reactions, achieving up to 89% enantioselectivity. This showcases the compound's potential in asymmetric synthesis and organocatalysis (Panov et al., 2011).

Chemical Synthesis Processes The compound has also been instrumental in the development of robust chemical processes. A practical kilogram-scale process for producing N,N-diallyl (1R, 2R)-2-(aminomethyl)-1-(2-thienyl)cyclopropanecarboxamide, a Milnacipran analogue, has been developed. The process efficiently overcomes the pitfalls of traditional methods, indicating the compound's role in enhancing industrial synthesis efficiency (Li et al., 2012).

Material Design and Functionalization The compound has been utilized in the design of novel materials. For example, microwave-assisted N,N-dialkylation of amine-functionalized periodic mesoporous phenylene-silica was achieved, paving the way for the development of new functional materials with potential applications in various industries (Lourenço et al., 2017).

Hydrogel Technology Hydrogel technology has also benefited from research on this compound. Chemically crosslinked thermoreversible hydrogels using this compound derivatives exhibited unique swelling properties and mechanical characteristics, suggesting applications in biomedicine and agriculture (Xue et al., 2001).

Biodegradable Polymer Development The creation of biodegradable polymers is another area where this compound has shown potential. New polyesteramides containing peptide linkages synthesized using derivatives of this compound were found to be biodegradable by enzymes, indicating their suitability for agricultural and biomedical applications (Fan et al., 2000).

Mechanism of Action

“N,N-Diallyl-2-aminopropanamide hydrochloride”, also known as DDAVP, is a synthetic analogue of vasopressin. Vasopressin is a hormone that regulates water balance in the body. DDAVP is commonly used to treat a variety of medical conditions, including diabetes insipidus, nocturia, and bedwetting.

Safety and Hazards

“N,N-Diallyl-2-aminopropanamide hydrochloride” is intended for research and development use only, under the supervision of a qualified professional . The Safety Data Sheet (SDS) provides information on its hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling, storage, and exposure controls .

Properties

IUPAC Name

2-amino-N,N-bis(prop-2-enyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-4-6-11(7-5-2)9(12)8(3)10;/h4-5,8H,1-2,6-7,10H2,3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJHSCNLOOBULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC=C)CC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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